2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione
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Overview
Description
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C26H20N4O2. This compound is part of the indoloquinoxaline family, known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring an indoloquinoxaline core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with substituted phenacyl bromides in a DMSO-K2CO3 system . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The presence of electron-withdrawing substituents at specific positions can influence the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various indole derivatives.
Scientific Research Applications
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to result from its ability to bind non-covalently to DNA molecules, disrupting cellular processes . The compound’s antibacterial and antiviral activities are attributed to its interference with microbial DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone:
6H-Indolo[2,3-b]quinoxaline: Studied for its antiviral and antibacterial activities.
Uniqueness
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione stands out due to its unique combination of an indoloquinoxaline core with an isoindole moiety. This structural uniqueness contributes to its diverse range of applications and its potential as a multifunctional compound in scientific research.
Properties
Molecular Formula |
C26H20N4O2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[3-(7-methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H20N4O2/c1-16-8-6-11-19-22-24(28-21-13-5-4-12-20(21)27-22)29(23(16)19)14-7-15-30-25(31)17-9-2-3-10-18(17)26(30)32/h2-6,8-13H,7,14-15H2,1H3 |
InChI Key |
UIEUPAYQRVTMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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